N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline
Overview
Description
Preparation Methods
The synthesis of N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline involves several steps:
Starting Materials: The synthesis begins with 2,4-dichlorophenol and 2-chloropropanol.
Reaction Conditions: The 2,4-dichlorophenol undergoes a nucleophilic substitution reaction with 2-chloropropanol in the presence of a base to form 2-(2,4-dichlorophenoxy)propanol.
Further Reactions: The intermediate product is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline under specific conditions to yield the final product.
Chemical Reactions Analysis
N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is utilized in studies involving protein interactions and enzyme activity.
Medicine: Although not used therapeutically, it serves as a model compound in pharmacological research to study drug-receptor interactions.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to certain proteins and enzymes, affecting their activity.
Pathways Involved: It can modulate signaling pathways by altering the function of key proteins involved in these pathways.
Comparison with Similar Compounds
N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline can be compared with other similar compounds:
N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline: This compound has a similar structure but with an ethyl group instead of a propyl group.
N-[2-(2,4-Dichlorophenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)benzamide: This compound has a benzamide group instead of an aniline group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)propyl]-4-(oxolan-2-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2NO3/c1-14(26-20-9-4-15(21)11-19(20)22)12-23-16-5-7-17(8-6-16)25-13-18-3-2-10-24-18/h4-9,11,14,18,23H,2-3,10,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPUPGFWDXUNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)OCC2CCCO2)OC3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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